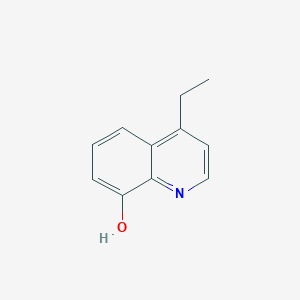

4-Ethylquinolin-8-ol

Description

Overview of the Quinoline (B57606) Scaffold in Chemical and Biological Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural motif in a vast array of biologically active compounds. rsc.orgbldpharm.comnih.gov Its presence in numerous natural products, synthetic molecules, and FDA-approved drugs underscores its significance in medicinal chemistry. bldpharm.comparchem.com The versatility of the quinoline ring system allows for functionalization at various positions, leading to a diverse range of pharmacological activities. bldpharm.com Researchers have extensively explored quinoline derivatives for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. rsc.org The ability of the quinoline nucleus to serve as a scaffold for the design of novel therapeutic agents continues to drive significant research interest. nih.govchemicalbook.com

Academic Importance of 8-Hydroxyquinoline (B1678124) Derivatives

Within the broad family of quinoline derivatives, 8-hydroxyquinolines (8-HQ) represent a particularly important subclass. bldpharm.combldpharm.com The defining feature of these compounds is the hydroxyl group at the 8-position, which, in close proximity to the ring nitrogen, imparts potent metal-chelating properties. bldpharm.com This ability to bind with various metal ions is central to many of their biological and material science applications. bldpharm.com 8-Hydroxyquinoline and its derivatives have been investigated for a wide spectrum of bioactivities, including as neuroprotective, anti-HIV, and antifungal agents. bldpharm.com Furthermore, their fluorescence properties upon metal chelation have led to their use in the development of chemosensors for detecting metal ions. The rich chemistry and diverse applicability of the 8-hydroxyquinoline core make it a subject of ongoing academic and industrial research. bldpharm.com

Scope and Research Objectives Pertaining to 4-Ethylquinolin-8-ol

This article focuses exclusively on the chemical compound this compound. The primary objective is to present a detailed and scientifically accurate overview of this specific molecule, based on available research. The scope is strictly limited to its chemical properties and synthesis. While the broader therapeutic potential of the quinoline and 8-hydroxyquinoline classes is vast, this review will only discuss research findings directly related to this compound. The aim is to provide a focused and comprehensive resource on this particular chemical entity.

Detailed Research Findings

Synthesis of this compound

The synthesis of this compound has been reported in the scientific literature. One specific method involves a variation of the Skraup synthesis. rsc.org In this procedure, 2-aminophenol (B121084) is reacted with 1-penten-3-one in the presence of hydrochloric acid under reflux conditions. rsc.org This reaction leads to the formation of this compound, which can be isolated as a light-brown powder. rsc.org The reported yield for this synthesis is approximately 71%. rsc.org

The general synthetic strategies for producing 8-hydroxyquinoline derivatives often involve established methods like the Skraup or Friedländer syntheses. These methods typically involve the condensation of substituted anilines with α,β-unsaturated carbonyl compounds or the reaction of an o-aminobenzaldehyde or o-aminoacetophenone with a suitable ketone or aldehyde, respectively. For the synthesis of 4-substituted-8-hydroxyquinolines specifically, another approach involves the chlorination of 4-hydroxy-8-tosyloxyquinoline, followed by nucleophilic substitution at the 4-position. While not directly applied for the ethyl derivative in the cited study, this demonstrates a versatile route to functionalize the 4-position of the 8-hydroxyquinoline scaffold.

Chemical and Physical Properties

This compound is a solid at room temperature with a reported melting point of 102 °C. rsc.org Spectroscopic data has been used to confirm its structure, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org The IR spectrum shows a characteristic absorption for the hydroxyl (-OH) group at 3297 cm⁻¹. rsc.org The ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic protons of the quinoline ring system. rsc.org

Below is an interactive data table summarizing the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | bldpharm.com |

| Molecular Weight | 173.21 g/mol | bldpharm.com |

| CAS Number | 90850-71-8 | bldpharm.com |

| Appearance | Light-brown powder | rsc.org |

| Melting Point | 102 °C | rsc.org |

| IR Absorption (OH) | 3297 cm⁻¹ | rsc.org |

Structure

3D Structure

Properties

CAS No. |

90850-71-8 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-ethylquinolin-8-ol |

InChI |

InChI=1S/C11H11NO/c1-2-8-6-7-12-11-9(8)4-3-5-10(11)13/h3-7,13H,2H2,1H3 |

InChI Key |

OAHVCZMUVMVSTN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=CC=C(C2=NC=C1)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Ethylquinolin 8 Ol and Its Derivatives

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Ethylquinolin-8-ol, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete assignment of the molecular structure. tsijournals.com

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum is characterized by signals from the ethyl group and the protons on the quinoline (B57606) ring system.

Ethyl Group Protons: The ethyl substituent at the C4 position gives rise to two distinct signals. A triplet, integrating to three protons, is expected around δ 1.3-1.4 ppm, corresponding to the terminal methyl (CH₃) group. This triplet splitting pattern is due to coupling with the adjacent methylene (B1212753) protons. The methylene (CH₂) protons are expected to appear as a quartet in the region of δ 2.8-3.0 ppm, with an integration of two protons, resulting from coupling to the methyl protons.

Aromatic Protons: The protons on the heterocyclic and benzene (B151609) rings of the quinoline scaffold resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electronic effects of the hydroxyl (-OH) and ethyl (-CH₂CH₃) groups. Based on data from the parent compound, 8-hydroxyquinoline (B1678124), the proton at the H2 position is expected to be the most deshielded, appearing as a doublet of doublets around δ 8.8 ppm. chemicalbook.com The other five aromatic protons (H3, H5, H6, H7) will produce a complex pattern of signals, with their specific shifts and coupling constants allowing for unambiguous assignment. chemicalbook.com Studies on substituted quinolines show that these aromatic signals are well-resolved and provide key structural information. rsc.org

Hydroxyl Proton: The phenolic hydroxyl proton (-OH) at the C8 position typically appears as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is often observed in the δ 9.5-10.0 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂CH₃ | ~1.35 | Triplet | ~7.5 |

| -CH₂CH₃ | ~2.90 | Quartet | ~7.5 |

| H-3 | ~7.2-7.4 | Doublet | ~4.5 |

| H-5, H-6, H-7 | ~7.0-7.6 | Multiplets | - |

| H-2 | ~8.8 | Doublet of Doublets | ~4.2, 1.6 |

| -OH | ~9.8 | Broad Singlet | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. A total of 11 distinct carbon signals are expected.

Ethyl Group Carbons: The ethyl group will show two signals in the upfield region. The methyl carbon (-CH₃) is expected around δ 14-16 ppm, while the methylene carbon (-CH₂) will appear further downfield, around δ 25-28 ppm. chemicalbook.com

Quinoline Ring Carbons: The nine carbons of the quinoline ring system resonate in the aromatic region, from approximately δ 110 to 155 ppm. The carbon bearing the hydroxyl group (C8) is highly deshielded and is anticipated to appear around δ 150-155 ppm. The other carbon signals can be assigned based on established data for quinoline derivatives. tsijournals.comchemicalbook.com Theoretical calculations and experimental data for similar structures are used to assign each carbon atom precisely. tsijournals.com For instance, C2 and C4 are typically found at the lower field end of the aromatic region due to the influence of the nitrogen atom, while other carbons like C3, C5, C6, and C7 appear at higher fields. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂CH₃ | ~15 |

| -CH₂CH₃ | ~27 |

| C3, C5, C6, C7 | ~110-130 |

| C4a, C8a | ~136-140 |

| C2, C4 | ~145-150 |

| C8 | ~153 |

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is dominated by features characteristic of the hydroxyl group, the aromatic system, and the ethyl substituent.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the stretching vibration of the phenolic hydroxyl (-OH) group. nist.gov

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3010-3080 cm⁻¹). Aliphatic C-H stretching vibrations from the ethyl group are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). chemicalbook.com

C=C and C=N Stretches: The stretching vibrations of the C=C and C=N bonds within the quinoline aromatic ring system give rise to a series of sharp, medium-to-strong absorption bands in the 1450-1650 cm⁻¹ region. researchgate.net

C-O Stretch: The C-O stretching vibration of the phenol (B47542) group is expected to produce a strong band in the 1200-1300 cm⁻¹ range.

C-H Bends: Out-of-plane C-H bending vibrations for the substituted aromatic rings cause strong absorptions in the fingerprint region (750-900 cm⁻¹), which can provide information about the substitution pattern.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (phenolic) | 3200-3600 | Broad, Strong |

| C-H Stretch (aromatic) | 3010-3080 | Medium, Sharp |

| C-H Stretch (aliphatic) | 2850-2960 | Medium-Strong |

| C=C and C=N Stretch (aromatic) | 1450-1650 | Medium-Strong, Sharp |

| C-O Stretch (phenol) | 1200-1300 | Strong |

| C-H Bend (aromatic, out-of-plane) | 750-900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 8-hydroxyquinoline chromophore is known to exhibit characteristic absorption bands in the UV region. These absorptions are due to π → π* and n → π* electronic transitions within the conjugated aromatic system. researchgate.net

For 8-hydroxyquinoline in a non-polar solvent, typical absorption maxima (λ_max) are observed around 240-250 nm and 300-320 nm. researchgate.netresearchgate.net The introduction of a 4-ethyl group, which acts as a weak electron-donating auxochrome, is expected to cause a slight bathochromic (red) shift of these absorption bands. The solvent environment can also significantly influence the position and intensity of these bands; polar solvents can lead to further shifts due to interactions with the chromophore. nih.gov For instance, spectra of related quinoline derivatives show distinct bands corresponding to these transitions, which are sensitive to substitution and solvent polarity. researchgate.netnih.gov

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Approximate λ_max (nm) |

|---|---|

| π → π | ~250 |

| π → π / n → π* | ~320 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns.

Molecular Ion Peak: For this compound (C₁₁H₁₁NO), the calculated monoisotopic mass is approximately 173.08 Da. nih.gov In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺˙) would be expected at m/z 173.

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural clues. A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃), leading to a stable benzylic-type cation. This would result in a significant peak at m/z 158 (M-15). The mass spectrum of 4-ethylquinoline (B97253) shows a prominent peak at m/z 142, corresponding to the loss of a methyl group from its molecular ion (m/z 157), supporting this fragmentation pathway. nih.gov Another expected fragmentation is the loss of the entire ethyl group (•C₂H₅) to give a peak at m/z 144 (M-29). The fragmentation of the quinoline ring itself, often involving the loss of hydrogen cyanide (HCN), would produce a peak at m/z 146 (M-27). Further fragmentation of these primary ions leads to a characteristic pattern in the lower mass region of the spectrum.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 173 | [M]⁺˙ (Molecular Ion) | - |

| 158 | [M - CH₃]⁺ | Loss of a methyl radical |

| 146 | [M - HCN]⁺˙ | Loss of hydrogen cyanide |

| 145 | [M - C₂H₄]⁺˙ | Loss of ethene |

| 144 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

Advanced Spectroscopic Methods in Chemical Analysis (e.g., X-ray Fluorescence (XRF), Raman Spectroscopy, Near-Infrared (NIR) Spectroscopy)

Beyond standard NMR and IR spectroscopy, advanced methods offer deeper insights into the molecular and elemental composition of quinoline derivatives.

X-ray Fluorescence (XRF): This non-destructive technique is particularly useful for elemental analysis, especially in the context of metal complexes of quinolin-8-ol derivatives. Since 8-HQ and its analogs are powerful chelating agents, XRF can be used to identify and quantify metal ions like Cu²⁺ and Fe³⁺ complexed with the ligand. mdpi.com For instance, synchrotron X-ray fluorescence (SXRF) has been employed to monitor the distribution of zinc in biological systems, where 8-amidoquinoline derivatives act as fluorescent probes. nih.gov This highlights the potential of XRF in characterizing the metallic complexes of this compound.

Raman Spectroscopy: This technique provides valuable information about molecular vibrations and is complementary to infrared spectroscopy. Studies on quinolin-8-ol and its derivatives have utilized Raman spectroscopy, supported by Density Functional Theory (DFT) calculations, to assign key vibrational bands. researchgate.net For quinolin-8-ol, a characteristic band around 1580 cm⁻¹ is assigned to a mode involving the δ(OH) vibration. researchgate.net For other derivatives, such as 4-azido-7-chloroquinoline, a distinct marker band for the azide (B81097) group's ν(NN) mode appears around 1300 cm⁻¹. researchgate.net These specific assignments demonstrate the power of Raman spectroscopy to identify functional groups and structural features in substituted quinolines.

Near-Infrared (NIR) Spectroscopy: While less commonly reported for this specific class of compounds in the available literature, NIR spectroscopy is a powerful tool for non-destructive analysis. It primarily measures overtones and combination bands of fundamental vibrations, such as C-H, O-H, and N-H stretches. Its application could be envisaged for process monitoring during the synthesis of this compound or for quantitative analysis in pharmaceutical formulations, leveraging its sensitivity to changes in molecular environment and hydrogen bonding.

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of molecular structure, conformation, and intermolecular interactions.

Single-crystal X-ray diffraction has been used to characterize numerous quinolin-8-ol derivatives, revealing details about their molecular geometry and packing in the crystal lattice. nih.govmdpi.com

For example, 8-hydroxyquinoline itself has been found to crystallize in different polymorphic forms. One new monoclinic polymorph of 8-hydroxyquinoline was isolated and studied, showing a planar molecular structure. nih.gov In this structure, the molecule forms centrosymmetric dimers through O—H⋯N hydrogen bonds. nih.gov The crystal structures of various other derivatives, such as 5,8-quinolinedione (B78156) derivatives and quinolin-8-yl benzoates, have also been confirmed by single-crystal X-ray diffraction. researchgate.netmdpi.com These studies provide fundamental data on bond lengths, bond angles, and crystal packing, which are crucial for understanding the compound's physical properties.

Below is a table summarizing crystallographic data for the parent compound, 8-hydroxyquinoline, which serves as a foundational reference for its derivatives.

| Parameter | 8-Hydroxyquinoline (Monoclinic Polymorph) nih.gov |

| Chemical Formula | C₉H₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.620(3) |

| b (Å) | 9.243(4) |

| c (Å) | 11.070(4) |

| β (°) | 90.718(6) |

| Volume (ų) | 677.3(5) |

| Z (molecules/cell) | 4 |

| Key Interaction | Intramolecular O—H⋯N hydrogen bond |

| Packing Motif | Centrosymmetric dimers via O—H⋯N bonds |

This table is interactive. Click on the headers to sort.

A powerful approach in structural chemistry is the correlation of solid-state structures determined by crystallography with data obtained from spectroscopic methods. This allows for the assignment of spectroscopic features to specific structural elements.

For instance, in studies of 5,8-quinolinedione derivatives attached to a quinoline moiety, experimental FT-IR spectra were compared with theoretical spectra calculated based on the crystal structure. mdpi.com This correlation allowed for the precise assignment of vibrational modes. For example, C-O ether vibrations were observed in the range of 1307–1278 cm⁻¹, a shift from the typical range that was attributed to the delocalization of π electrons throughout the molecule, a feature confirmed by the planar geometry in the crystal structure. mdpi.com Similarly, the structures of newly synthesized iodo-quinoline derivatives were established by correlating data from NMR and IR spectroscopy with single-crystal X-ray diffraction studies. mdpi.com The combination of these techniques provides a comprehensive and validated understanding of the molecular structure.

Tautomerism and Isomeric Equilibrium Investigations

Quinolin-8-ol and its derivatives can exhibit tautomerism, a form of isomerism involving the migration of a proton. The most relevant form for this class is keto-enol tautomerism, where an equilibrium exists between the hydroxy (enol) form and a keto (quinolone) form. youtube.com

8-Hydroxyquinoline predominantly exists in the enol form, stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the quinoline nitrogen atom. nih.govscispace.com However, the position and nature of substituents can influence the tautomeric equilibrium. Studies on related systems, like 4-hydroxyquinoline, show that it can exist in equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). researchgate.net The equilibrium can be affected by the solvent environment and the electronic nature of substituents. researchgate.net Theoretical studies using DFT calculations are often employed to predict the relative stability of different tautomers. For 7-hydroxyquinoline (B1418103) derivatives, both azo (enol) and hydrazone (keto) tautomers have been observed in solution. nih.gov While specific studies on the tautomerism of this compound are not prevalent, it is expected to exist primarily as the enol tautomer due to the stabilizing intramolecular hydrogen bond, similar to the parent 8-hydroxyquinoline.

Conformational Analysis and Intramolecular Interactions

The conformation of this compound, referring to the spatial arrangement of its atoms, is largely dictated by the rigid quinoline ring system. The primary intramolecular interaction is the strong hydrogen bond between the C8-hydroxyl group and the nitrogen atom at position 1. nih.gov This interaction locks the hydroxyl group in a specific orientation and contributes to the planarity of the molecule. nih.gov

Quantum chemical calculations on 8-hydroxyquinoline derivatives have been used to study these interactions in detail. nih.gov These studies investigate π-π stacking interactions between the aromatic rings of adjacent molecules, which are crucial in determining the crystal packing. The nature of substituents on the quinoline ring can influence the strength of both the intramolecular hydrogen bond and the intermolecular π-π stacking interactions. nih.gov For this compound, the ethyl group at the 4-position is expected to introduce some steric effects, but the dominant conformational feature will remain the planar, hydrogen-bonded ring system. The ethyl group itself has rotational freedom, and its preferred conformation would likely be one that minimizes steric clash with adjacent atoms. Conformational analysis using NMR spectroscopy, X-ray crystallography, and molecular modeling is essential to fully understand these low-energy spatial arrangements. nih.gov

Computational and Theoretical Investigations of 4 Ethylquinolin 8 Ol

Quantum Mechanical Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to investigate the intrinsic properties of a molecule at the electronic level. These studies are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics. nih.govankara.edu.tr

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. frontiersin.org It is widely applied to organic molecules to determine geometric structures, analyze reactivity, and interpret spectroscopic data. nih.govfrontiersin.org For 4-Ethylquinolin-8-ol, DFT calculations can elucidate its electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in defining the electronic behavior of a molecule. ankara.edu.tr The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. frontiersin.org A smaller energy gap suggests higher reactivity. frontiersin.org

Reactivity descriptors, derived from DFT, can predict the most likely sites for electrophilic, nucleophilic, and radical attacks. nih.gov The Fukui function and electrostatic potential (ESP) maps are common tools for this purpose. nih.gov The ESP map, for instance, visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are potential sites for electrophilic and nucleophilic attack, respectively. frontiersin.org Natural Bond Orbital (NBO) analysis is another technique used to understand intramolecular interactions and the delocalization of electron density within the molecule. frontiersin.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value | Significance |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.4 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. frontiersin.org |

| Dipole Moment | 2.5 Debye | Measure of the overall polarity of the molecule. |

| Ionization Potential | 6.5 eV | The energy required to remove an electron from the molecule. frontiersin.org |

| Electron Affinity | 1.5 eV | The energy released when an electron is added to the molecule. frontiersin.org |

The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. researchgate.net Different basis sets can yield varying results for the same molecule, making the selection of an appropriate basis set a critical step in computational studies. researchgate.netmdpi.com

Commonly used basis sets include the Pople-style basis sets (e.g., 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVQZ). mdpi.com Larger basis sets, which include more functions, generally provide more accurate results but are computationally more expensive. mdpi.com The choice involves a trade-off between accuracy and computational cost.

Studies on related heterocyclic compounds show that structural parameters like bond lengths and angles, as well as electronic properties such as the HOMO-LUMO gap and dipole moment, can be sensitive to the basis set used. researchgate.net For this compound, comparing results from different basis sets would be essential to validate the computational model and ensure the reliability of the predicted properties. For instance, a more advanced basis set like cc-pVQZ might be necessary for a precise determination of molecular characteristics compared to a smaller one. mdpi.com

Table 2: Hypothetical Effect of Basis Set on Calculated Properties of this compound

| Property | B3LYP/6-31G(d) | B3LYP/6-311++G(d,p) | B3LYP/cc-pVQZ |

| Energy Gap (eV) | 4.65 | 4.42 | 4.40 |

| Dipole Moment (Debye) | 2.35 | 2.50 | 2.52 |

| C-N Bond Length (Å) | 1.375 | 1.371 | 1.370 |

| O-H Bond Length (Å) | 0.970 | 0.965 | 0.964 |

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules and their interactions with biological targets. These methods are central to modern drug design. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govbiointerfaceresearch.com This method is instrumental in structure-based drug design for understanding binding mechanisms and predicting the affinity between a ligand and its target. samipubco.commdpi.com

For this compound, docking studies could be performed to investigate its potential interactions with various biological targets known to be modulated by quinoline (B57606) derivatives, such as DNA gyrase, topoisomerase, or various protein kinases. nih.govnih.gov The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. samipubco.com The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the ligand-receptor complex. samipubco.commdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Value/Description |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |

| PDB ID | e.g., 2GS2 |

| Binding Affinity (Score) | -8.5 kcal/mol |

| Key Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |

| Types of Interactions | Hydrogen bond with the backbone of Met793; Hydrophobic interactions with Leu718, Val726, and Ala743. |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov QSAR models are used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds in drug discovery. mdpi.com

To build a QSAR model for this compound analogs, a dataset of related compounds with known biological activities (e.g., IC₅₀ values) is required. researchgate.net For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule, including electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., LogP). researchgate.net A statistical method, such as multiple linear regression, is then used to build an equation that correlates the descriptors with the observed activity. researchgate.net A valid QSAR model can reveal which molecular properties are most important for the desired biological effect. researchgate.net

Table 4: Hypothetical QSAR Model for Anticancer Activity of this compound Derivatives

| Compound | LogP (Hydrophobicity) | Molecular Weight | HOMO Energy (eV) | Predicted pIC₅₀ |

| Derivative 1 | 2.8 | 201.25 | -6.3 | 5.1 |

| Derivative 2 | 3.1 | 215.28 | -6.1 | 5.8 |

| Derivative 3 | 2.5 | 220.23 | -6.5 | 4.9 |

| Derivative 4 | 3.3 | 229.31 | -6.0 | 6.2 |

| QSAR Equation | pIC₅₀ = 0.5LogP - 0.02MW + 0.8*HOMO + C |

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged centers. nih.govresearchgate.net

A pharmacophore model for this compound can be generated based on a set of active molecules (ligand-based) or from the structure of the ligand-receptor complex (structure-based). researchgate.net This model serves as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. researchgate.netscienceopen.com The resulting hits can then be subjected to further investigation, such as molecular docking and biological testing. scienceopen.com This approach is highly effective for discovering new chemical scaffolds for a given biological target. nih.gov

Table 5: Hypothetical Pharmacophore Model Features for this compound as a Kinase Inhibitor

| Feature | Type | Geometric Constraint (Relative to other features) |

| Feature 1 | Aromatic Ring (RA) | Centroid of the quinoline ring system. |

| Feature 2 | Hydrogen Bond Donor (HBD) | The hydroxyl group at position 8. |

| Feature 3 | Hydrogen Bond Acceptor (HBA) | The nitrogen atom in the quinoline ring. |

| Feature 4 | Hydrophobic (HY) | The ethyl group at position 4. |

Mechanistic Pathway Elucidation Through Computational Approaches

While specific experimental and computational studies on the mechanistic pathways of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established through research on related compounds. Computational approaches, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the potential reaction mechanisms in which this compound could participate.

These theoretical investigations typically involve the calculation of the potential energy surface for a proposed reaction. By identifying the structures and energies of reactants, transition states, intermediates, and products, a detailed step-by-step mechanism can be constructed. Key parameters derived from these calculations include activation energies, which determine the feasibility and rate of a reaction, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic.

For a compound like this compound, computational studies could elucidate the mechanisms of its synthesis, degradation, or its role in catalytic cycles. For instance, the synthesis of this compound often involves condensation and cyclization reactions; computational modeling could pinpoint the rate-determining step and the most favorable reaction conditions.

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on a proposed reaction involving this compound.

Table 1: Hypothetical DFT Calculation Results for a Reaction Step of this compound This table is for illustrative purposes to show the type of data generated from computational studies.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|

| Reactants | 0.00 | 0 |

| Transition State | +25.3 | 1 |

| Intermediate | -5.7 | 0 |

Computational Analysis of Metal Complexation Properties

The most prominent feature of 8-hydroxyquinoline (B1678124) and its derivatives is their ability to form stable complexes with a wide range of metal ions. The introduction of an ethyl group at the 4-position in this compound can influence its electronic properties and steric profile, thereby affecting its metal-binding capabilities. Computational analysis is a crucial tool for quantifying these effects and predicting the stability and structure of its metal complexes.

DFT calculations are commonly employed to optimize the geometry of the metal complexes of this compound. These calculations can provide precise information on bond lengths and angles between the ligand and the metal ion. Furthermore, the binding energy of the complex can be calculated, which is a direct measure of the stability of the metal-ligand bond. A more negative binding energy typically signifies a more stable complex.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical aspect of these computational studies. The energy gap between the HOMO and LUMO can provide insights into the chemical reactivity and kinetic stability of the complex. The distribution of these orbitals also reveals the nature of the metal-ligand bonding, indicating whether the interaction is primarily electrostatic or involves significant charge transfer.

A hypothetical data table summarizing the results of a computational analysis of this compound complexation with various divalent metal ions is presented below.

Table 2: Hypothetical Computational Data for Metal Complexes of this compound This table is for illustrative purposes to show the type of data generated from computational studies.

| Metal Ion (M²⁺) | Binding Energy (kcal/mol) | M-O Bond Length (Å) | M-N Bond Length (Å) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Cu²⁺ | -55.8 | 1.95 | 2.02 | 2.85 |

| Ni²⁺ | -48.2 | 2.05 | 2.10 | 3.10 |

| Zn²⁺ | -45.1 | 2.08 | 2.15 | 3.52 |

Mechanistic Investigations of Biological Interactions and Structure Activity Relationships Sar of 4 Ethylquinolin 8 Ol Derivatives

Metal Chelation Properties and Their Mechanistic Implications

The biological activities of 8-hydroxyquinoline (B1678124) (8HQ) and its derivatives, including 4-Ethylquinolin-8-ol, are largely derived from their ability to chelate metal ions. dovepress.comnih.govelsevierpure.com 8HQ is unique among the seven isomers of monohydroxyquinoline in its capacity to form stable complexes with divalent metal ions through chelation. nih.govresearchgate.net This metal-binding property is central to its various therapeutic potentials, as metal ion imbalance is a key factor in numerous diseases. dovepress.comnih.govresearchgate.netnih.gov

Derivatives of 8-hydroxyquinoline (HQ) are effective chelating agents that form complexes with various metal ions, including iron(III). nih.gov The 8-hydroxyquinoline scaffold acts as a bidentate ligand, forming a chelate complex with metal ions through its quinoline (B57606) ring nitrogen atom and the phenolate oxygen atom. dovepress.comresearchgate.net

The stability of these metal complexes is a critical factor that can be influenced by several properties of both the metal ion and the ligand. researchgate.netscispace.com For instance, the presence of bulky substituents on the quinoline ring can introduce steric hindrance, which may lower the stability of the resulting complex. researchgate.net

Research into the complexation of iron(III) by two different ester-derivatives of 8-hydroxyquinoline demonstrated that the position of substitution significantly impacts the stability and structure of the metal complex. nih.gov Density-functional theory (DFT) calculations, which align with experimental results, showed that substituting the HQ ring at the 7-position results in a metal coordination environment very close to an ideal octahedral geometry, whereas substitution at the 2-position weakens the formation of the iron(III) complex. nih.gov The high-spin state was determined to be the most stable for these iron(III) complexes. nih.gov

Table 1: Factors Influencing the Stability of Metal-Quinolin-8-ol Complexes

| Factor | Description | Impact on Stability | Source |

|---|---|---|---|

| Nature of Metal Ion | Properties of the central metal ion, such as charge and ionic radius. | Higher charge and smaller ionic radius generally lead to more stable complexes. | researchgate.netscispace.com |

| Ligand Basicity | The electron-donating ability of the nitrogen and oxygen atoms. | Higher basicity of the donor sites generally increases complex stability. | mcmaster.ca |

| Steric Hindrance | The presence of bulky substituents near the coordination site. | Bulky groups can decrease the stability of the complex due to steric strain. | researchgate.net |

| Position of Substitution | The location of functional groups on the quinoline ring. | Substitution at different positions (e.g., C2 vs. C7) can alter the coordination geometry and weaken or strengthen the complex. | nih.gov |

Metal ions are crucial in modulating the biological activity of 8-hydroxyquinoline derivatives, often through an ionophore mechanism. nih.gov An ionophore is a metal-binding compound capable of transporting metal ions across biological membranes. nih.gov This action requires the compound to have a low to moderate affinity for metal ions, allowing it to bind them in areas of high concentration and release them in areas of lower concentration. nih.gov

A significant mechanism of action for 8-hydroxyquinoline derivatives, particularly in the context of anticancer activity, is the inhibition of the proteasome, a key cellular machinery for protein degradation. dovepress.comnih.gov This proteasome-inhibitory activity is critically dependent on the compound's ability to form a complex with metal ions, particularly copper. nih.govnih.gov

Studies have shown that 8-hydroxyquinoline (8-OHQ) and its analogue clioquinol require the ability to bind copper and transport it into cells to exert their proteasome-inhibitory and growth-suppressive effects. nih.gov The process involves the formation of an 8-OHQ-copper complex, which then enters the cell and inhibits the chymotrypsin-like activity of the proteasome, ultimately inducing cell death. nih.gov The ligand alone is typically inactive unless the cells are in a copper-enriched environment where sufficient cellular copper is available to form the complex. nih.gov Chemical probe molecules that mimic the structure of 8-OHQ but lack copper-binding capability fail to inhibit the proteasome, confirming that copper binding is the essential first step in this mechanism of action. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action

Beyond metal chelation, derivatives of quinolin-8-ol can directly interact with specific biological targets to elicit their effects.

Derivatives of the quinoline scaffold have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic AMP (cAMP). nih.gov By inhibiting PDE4, these compounds can increase intracellular cAMP levels, which in turn can slow the proliferation of certain cells. mdpi.com

A study on a series of substituted 8-arylquinolines led to the identification of several compounds with high potency against the PDE4 enzyme. nih.gov The structure-activity relationship (SAR) of this series revealed that specific substitutions on the quinoline ring are crucial for high-affinity binding and inhibition. Optimized compounds from this series demonstrated potent inhibition of PDE4 with IC50 values of less than 1 nM and were also effective at inhibiting the release of tumor necrosis factor-alpha (TNF-α) in human whole blood. nih.gov This research identified L-454,560 as a particularly optimized compound from this series. nih.gov

Table 2: Structure-Activity Relationship of 8-Arylquinoline PDE4 Inhibitors

| Compound | Substitution Pattern | PDE4 Inhibition (IC50) | TNF-α Release Inhibition (IC50) | Source |

|---|---|---|---|---|

| General 8-Arylquinoline Series | Varied substitutions on the 8-arylquinoline core. | <1 nM for optimized compounds | <0.5 µM for optimized compounds | nih.gov |

| L-454,560 (23a) | An optimized compound from the series. | Potent, specific value not stated in abstract. | Potent, specific value not stated in abstract. | nih.gov |

Interactions with Specific Biological Targets (e.g., Enzymes, Proteins)

Matrix Metalloproteinase (MMP) Inhibition Mechanisms

Derivatives of 8-hydroxyquinoline are recognized as effective inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial to tissue remodeling and implicated in diseases like cancer. nih.govresearchgate.net The primary mechanism of inhibition by these compounds is the chelation of the catalytic zinc ion (Zn²⁺) located within the active site of the MMP enzyme. escholarship.orgfrontiersin.org

The 8-hydroxyquinoline scaffold functions as a bidentate metal-binding pharmacophore, coordinating with the zinc ion through its hydroxyl oxygen and pyridine (B92270) nitrogen atoms. escholarship.orgnih.gov This interaction is critical for inhibitory activity; modifications that prevent this bidentate chelation, such as moving the hydroxyl group to the 6-position, result in a significant loss of inhibitory function. escholarship.org

Studies on various 8-hydroxyquinoline derivatives have demonstrated potent, submicromolar inhibitory activity against specific MMPs, notably the gelatinases MMP-2 and MMP-9. nih.govresearchgate.net Molecular docking analyses have corroborated these findings, illustrating favorable binding modes of these inhibitors within the MMP active sites. nih.gov Beyond direct enzymatic inhibition, some derivatives have been shown to exert their effects by down-regulating the expression of MMP-2 and MMP-9 in cancer cell lines, suggesting a multi-faceted mechanism of action. nih.govresearchgate.net

| Compound Class | Target MMPs | Observed Activity | Reference |

|---|---|---|---|

| Mannich bases of 5-chloro-8-hydroxyquinoline | MMP-2, MMP-9 | IC₅₀ at submicromolar levels | nih.govresearchgate.net |

| Derivatives with C-7 substituents | MMP-2, MMP-9 | IC₅₀ values ranging from 0.81–10 µM | nih.gov |

| Derivatives with C-5 substituents | MMP-2, MMP-9 | IC₅₀ values ranging from 5.1–10 µM | nih.gov |

Role of Metal Ions in Modulating Compound Activity (e.g., Ionophore Actions, Metal Homeostasis Modulation)

Interactions with Respiratory Complexes and Mitochondrial Function

The 8-hydroxyquinoline scaffold and its analogues have been shown to interact with mitochondrial systems, influencing cellular respiration and mitochondrial integrity. While direct studies on this compound are not prevalent, related hydroxyquinoline compounds serve as inhibitors of NADH-ubiquinone reductase (Complex I), a critical enzyme in the mitochondrial respiratory chain. nih.gov

A key aspect of mitochondrial health is the maintenance of the mitochondrial membrane potential (ΔΨm). Dissipation of this potential is a hallmark of mitochondrial dysfunction and cellular stress. nih.gov Certain 8-hydroxyquinoline derivatives have demonstrated a protective role in this context. For instance, specific enantiomers have been found to reverse mitochondrial membrane potential changes induced by oxidative stress, thereby preventing or mitigating mitochondrial depolarization. researchgate.net Furthermore, these compounds can inhibit broader mitochondrial dysfunction and offer neuroprotection against toxicity induced by high glucose levels, which is often linked to the overproduction of reactive oxygen species (ROS) by mitochondria. google.comnih.gov

Understanding Ligand-Receptor Binding through Mechanistic Studies

The 8-hydroxyquinoline moiety is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov The binding mechanisms are often rooted in two key chemical features: the ability to chelate metal ions and the capacity to form hydrogen bonds. mdpi.com

As discussed in the context of MMPs, the chelation of metal cofactors is a primary binding mechanism for metalloenzymes. escholarship.orgnih.gov For other biological targets, the interactions are governed by non-covalent forces. The hydroxyl group and the quinoline nitrogen can act as hydrogen bond donors and acceptors, respectively, facilitating specific binding to the amino acid residues within a receptor's active site. mdpi.com The planar aromatic ring system can also participate in π-stacking interactions. The specific mode of binding and the resulting biological effect are heavily influenced by the nature and position of various substituents on the quinoline ring, which are explored through structure-activity relationship studies and computational methods like molecular docking. mdpi.com

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Position and Nature on Biological Pathway Modulation

The biological activity of 8-hydroxyquinoline derivatives can be precisely modulated by altering the substitution pattern on the core scaffold. nih.gov

Position 5: The introduction of electron-withdrawing groups, such as a chloro substituent, at the C-5 position has been shown to enhance anticancer activity. nih.gov Conversely, placing a bulky, polar group like sulfonic acid at this position can decrease cytotoxicity, likely by hindering cell permeability. nih.gov

Position 7: SAR studies on MMP inhibitors have revealed that substitutions at the C-7 position often lead to more potent compounds compared to substitutions at C-5. nih.govnih.gov For example, certain Mannich bases substituted at C-7 displayed superior activity against MMP-2 and MMP-9. nih.gov

Position 2: Modifications at the C-2 position can influence properties like lipophilicity and, consequently, activity. For instance, adding a methyl group at the C-2 position enhanced the cytotoxic effects of certain 8-hydroxyquinoline hybrids. mdpi.com

Linker Chains: When the 8-hydroxyquinoline moiety is tethered to another pharmacophore, the length of the linker can be critical. In one study, a 4-carbon atom spacer between 8-HQ and a coumarin ring resulted in better antifungal activity than a 2-carbon spacer, suggesting an optimal distance and flexibility for target interaction. nih.gov

| Position of Substituent | Nature of Substituent | Impact on Biological Activity | Reference |

|---|---|---|---|

| C-5 | Electron-withdrawing (e.g., -Cl) | Increased anticancer activity | nih.gov |

| C-5 | Polar (e.g., -SO₃H) | Decreased cytotoxicity | nih.gov |

| C-7 | Mannich base | Higher MMP inhibition vs. C-5 substitution | nih.gov |

| C-2 | Methyl group | Increased cytotoxicity in certain hybrids | mdpi.com |

Enantiomeric Selectivity in Biological Interactions

Biological systems are inherently chiral, and as such, the enantiomers of a chiral drug can exhibit significantly different pharmacological activities. Research into 8-hydroxyquinoline derivatives has begun to explore this stereoselectivity. Patent filings for novel enantiomers of 8-HQ derivatives indicate that for some biological effects, the R-enantiomer may be solely responsible for the activity or possess significantly higher potency than its S-counterpart. google.comgoogle.com

Experimental studies support this concept. For example, an investigation into a specific chiral 8-hydroxyquinoline derivative, Q134, demonstrated that its individual enantiomers, Q134R and Q134S, had distinct effects on mitochondrial membrane potential. researchgate.net This highlights the importance of stereochemistry in the biological interactions of these compounds and suggests that the development of single-enantiomer drugs could lead to more potent and selective therapeutic agents.

Correlation of Physicochemical Properties with Mechanistic Effects

The biological mechanisms of 8-hydroxyquinoline derivatives are intrinsically linked to their physicochemical properties. Properties such as lipophilicity, electronic character, and ionization state (pKa) are key determinants of a molecule's ability to reach and interact with its biological target.

Lipophilicity: This property, often expressed as logP, governs cell membrane permeability. The neuroprotective effects of clioquinol, a halogenated 8-HQ derivative, are related to its high lipophilicity, which allows it to cross the blood-brain barrier. nih.gov Substituents can be used to modulate lipophilicity; for example, aromatic groups at the C-2 position can increase it. nih.gov

Electronic Effects and pKa: The electronic nature of substituents influences the acidity of the 8-hydroxyl group and the basicity of the quinoline nitrogen. Electron-withdrawing groups, such as chlorine at C-5, lower the pKa of both moieties. nih.gov This change in ionization potential at physiological pH can directly impact the compound's metal-chelating ability and its capacity to form hydrogen bonds with a receptor, thereby altering its biological activity. nih.gov

A strong correlation exists between these physicochemical descriptors and the observed mechanistic effects. For instance, poor cell permeability, a direct consequence of low lipophilicity or high polarity (e.g., from a sulfonic acid group), can abrogate the biological activity of an otherwise potent compound by preventing it from reaching its intracellular target. nih.gov

Based on the available research, a detailed article focusing on the advanced applications of the specific chemical compound this compound cannot be generated to the depth required by the provided outline. Widespread, specific research findings on the use of this compound in the detailed areas of fluorescent sensing, biomolecule labeling, and specialized catalysis are not prominently available in the public domain.

While the broader class of 8-hydroxyquinolines is well-documented in these applications, information focusing solely on the 4-ethyl derivative is limited. For instance, a synthetic route for this compound has been described, confirming its role as a chemical building block in research. rsc.org The synthesis involves the reaction of 2-aminophenol (B121084) with 1-penten-3-one, yielding this compound as a light-brown powder. rsc.org This establishes its utility as a research tool for creating more complex molecules.

However, to generate a thorough and scientifically accurate article as per the requested structure, specific studies on this compound's fluorescence behavior with various metal ions, its application in labeling biological molecules, and its performance in transition metal catalysis and polymerization would be required. Without such dedicated research, creating content for each specified subsection would not be possible.

Advanced Applications in Chemical Biology and Materials Science Research

Research Tool Development

Photoaffinity Labeling for Mechanistic Elucidation of Biological Systems

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of small molecules within biological macromolecules such as proteins. This method provides direct evidence of molecular interactions and can elucidate the specific residues involved in binding, offering a detailed view of the ligand-target interaction landscape. The process involves a photoactivatable version of a ligand, which, upon irradiation with light of a specific wavelength, forms a highly reactive intermediate that covalently binds to nearby amino acid residues within the binding pocket.

The core of a photoaffinity label is a chemical group that is stable in the dark but becomes reactive upon exposure to light. A common example of such a group is a diazirine. When applied to a compound like 4-Ethylquinolin-8-ol, a synthetically modified version incorporating a photoactivatable moiety would be created. This modified compound, when introduced to a biological system, would bind to its target protein. Subsequent exposure to UV light would trigger the diazirine to lose nitrogen gas, generating a highly reactive carbene that forms a stable covalent bond with residues in close proximity.

The experimental workflow for using a photoaffinity-labeled this compound analogue would typically involve the following steps:

Incubation: The photoactivatable probe is incubated with the target protein or a complex biological sample (e.g., cell lysate) to allow for binding.

Photolysis: The sample is irradiated with UV light to induce covalent cross-linking between the probe and the target protein.

Analysis: The covalently modified protein is then isolated and analyzed, often using mass spectrometry, to identify the specific amino acid residues that have been labeled. This information reveals the precise location of the binding site. nih.gov

For instance, in a study on the voltage-dependent anion channel-1 (VDAC1), photoactivatable cholesterol analogues were used to map a cholesterol-binding pocket. nih.gov The use of different analogues with the photoactivatable group at different positions on the cholesterol molecule allowed for the determination of the sterol's orientation within the binding site. nih.gov A similar strategy could be employed with derivatives of this compound to precisely map its interaction sites on a target protein, thereby providing critical insights into its mechanism of action at a molecular level.

| Technique Component | Description | Relevance to this compound |

| Photoactivatable Group | A chemical moiety (e.g., diazirine) that becomes reactive upon light exposure. | A diazirine-containing analogue of this compound would need to be synthesized. |

| Binding | The photo-labeled compound binds non-covalently to its biological target. | The ethyl and hydroxyl groups on the quinoline (B57606) scaffold would direct the probe to its specific binding pocket. |

| Covalent Cross-linking | UV irradiation causes the probe to form a permanent covalent bond with the target. | This step permanently captures the interaction between the this compound analogue and its target protein. |

| Site Identification | Techniques like mass spectrometry are used to identify the labeled amino acid(s). | This would reveal the specific residues that form the binding site for this compound. |

Development of Antimicrobial Research Agents (Focus on Mechanism and SAR)

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. The biological activity of these compounds is highly dependent on the nature and position of various substituents on the quinoline ring system. Understanding the structure-activity relationships (SAR) is crucial for designing more potent and specific antimicrobial research agents.

Mechanism of Action: The antimicrobial mechanism of many quinoline-based compounds involves the inhibition of essential bacterial processes. While the precise intracellular target of this compound is not definitively established in the provided literature, related quinolone compounds are known to target bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for DNA replication, recombination, and repair. By forming a complex with the enzyme and DNA, these compounds stabilize the cleaved DNA strands, leading to a blockage of replication and ultimately, cell death. nih.gov

Other proposed mechanisms for quinoline-like compounds include the disruption of the bacterial cell membrane and wall integrity. This can be observed by measuring the leakage of intracellular components such as alkaline phosphatase. nih.gov Some studies on related compounds have shown that they can cause significant morphological changes to bacterial cells, including roughness and deformation, indicative of cell wall and membrane damage. nih.gov

Structure-Activity Relationship (SAR): The antimicrobial potency of quinoline derivatives is heavily influenced by the substituents at various positions. For the broader class of quinolones, extensive SAR studies have been conducted. nih.gov

Position 1: An ethyl group at the N-1 position is often considered optimal for activity. nih.gov

Position 4: The 4-oxo group is generally considered essential for the primary interaction with DNA gyrase. nih.gov

Position 8: The presence of a hydroxyl group at the C-8 position, as in this compound, can contribute to the molecule's chelating ability, which may be involved in its antimicrobial action. Modifications at this position, such as the introduction of a chloro group, have also been found to be beneficial for activity in some quinolone series. nih.gov

Research on various quinolinequinones has demonstrated that their activity is predominantly against Gram-positive bacteria, including strains like Staphylococcus aureus and Enterococcus faecalis. nih.gov The SAR analysis of these compounds indicated that specific substitutions can significantly enhance antibacterial potency. nih.gov For example, in a series of pyrimidoisoquinolinquinones, modifications to the quinone core were systematically explored to understand their impact on biological activity. mdpi.com

The following table summarizes the general SAR findings for quinoline-based antimicrobial agents, which can provide a framework for understanding the potential activity of this compound.

| Position on Quinoline Ring | Favorable Substituents for Antimicrobial Activity | General Impact |

| N-1 | Ethyl, Fluoroethyl, Methylamino | Often optimal for potency. nih.gov |

| C-3 | Carboxylic acid | Important for binding to DNA gyrase. nih.gov |

| C-4 | Oxo group | Considered crucial for the primary mechanism of action. nih.gov |

| C-5 | Amino group | Can be beneficial for activity. nih.gov |

| C-6 | Fluorine | Often enhances antibacterial potency. nih.gov |

| C-7 | Piperazinyl and other cyclic amines | Influences spectrum and potency. nih.gov |

| C-8 | Chloro, Hydroxyl | Can positively modulate activity. nih.gov |

Studies on substituted ethyl 2-(quinolin-4-yl)propanoates have shown potent activity against Helicobacter pylori, suggesting that the quinoline core can be effective against specific pathogens. mdpi.com These compounds were suggested to have an intracellular target, as no evidence of membrane damage was observed. mdpi.com This highlights the diversity of mechanisms within the broader quinoline class.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethylquinolin-8-ol, and how can regioselectivity be controlled during alkylation?

- Methodology : The synthesis of ethyl-substituted quinolinols often involves alkylation of 8-hydroxyquinoline precursors. For example, alkylation using ethylating agents like ethyl lithium or ethyl halides under controlled temperatures (-78°C to 0°C) can minimize side reactions. Regioselectivity at the 4-position is influenced by steric and electronic factors; directing groups (e.g., methoxy or tosyloxy at position 8) can enhance specificity. Post-alkylation demethylation (using HBr/AcOH) or deprotection steps may be required .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., acetonitrile for improved yield) and catalyst systems (e.g., Cs₂CO₃ for glucosylation reactions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?

- Methodology :

- UV-Vis/FTIR : Confirm phenolic -OH (broad ~3200 cm⁻¹) and quinoline ring vibrations (C=N stretch ~1600 cm⁻¹).

- NMR : Use -NMR to identify ethyl group protons (δ ~1.3 ppm for CH₃, δ ~2.6 ppm for CH₂) and aromatic protons (δ 6.8–8.5 ppm). -NMR distinguishes carbonyl and alkyl carbons.

- X-ray Crystallography : Resolve ambiguities in substituent positioning and hydrogen-bonding networks (e.g., intramolecular H-bonding between -OH and adjacent N) .

Q. How can researchers assess the purity of this compound, and what solvents are suitable for recrystallization?

- Methodology :

- HPLC/MS : Detect impurities >0.1% using reverse-phase C18 columns with acetonitrile/water gradients.

- Recrystallization : Ethanol or ethanol/water mixtures are ideal due to moderate solubility. Avoid acetone if the compound forms stable solvates .

Advanced Research Questions

Q. How do solvent polarity and pH influence the electronic properties of this compound, and what computational models validate these effects?

- Methodology :

- Solvent Studies : Conduct UV-Vis titration in solvents like DMSO (polar aprotic) or methanol (protic) to track shifts in λₘₐₓ. Acidic/alkaline conditions protonate/deprotonate the -OH group, altering conjugation.

- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) to model HOMO-LUMO gaps and charge distribution. Compare with experimental IR/NMR data to validate solvatochromic behavior .

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives (e.g., conflicting catalytic activity in metal complexes)?

- Methodology :

- Contradiction Analysis : Cross-reference synthetic conditions (e.g., trace moisture in reactions alters metal-ligand stoichiometry). Use XPS or EDX to verify metal coordination sites.

- Systematic Variation : Test derivatives with modified substituents (e.g., 5-ethoxy vs. 5-chloro) to isolate structural contributors to reactivity .

Q. How can this compound be integrated into metal-organic frameworks (MOFs), and what analytical methods confirm successful coordination?

- Methodology :

- Synthesis : React with transition metals (e.g., Al³⁺, Zn²⁺) in ethanol/water under reflux. Use chelation-driven self-assembly protocols.

- Characterization :

- PXRD : Confirm MOF crystallinity.

- TGA : Assess thermal stability (decomposition >300°C indicates robust coordination).

- Fluorescence Quenching : Monitor ligand-to-metal charge transfer (LMCT) effects .

Q. What are the limitations of current synthetic methods for this compound, and how can green chemistry principles improve scalability?

- Methodology :

- Limitations : Low yields in multi-step syntheses (e.g., <50% in Koenigs-Knorr glucosylation).

- Green Alternatives : Replace toxic solvents (DMF, THF) with cyclopentyl methyl ether (CPME) or water. Use microwave-assisted synthesis to reduce reaction times .

Data Analysis and Reporting

Q. How should researchers document synthetic procedures and spectral data to ensure reproducibility?

- Guidelines :

- Experimental Sections : Report exact molar ratios, temperature ramps, and purification details (e.g., "recrystallized from ethanol, 65% yield").

- Spectral Data : Include baseline-corrected IR/NMR spectra and crystal structure CIF files. Use IUPAC numbering for substituents (e.g., "4-ethyl" not "para-ethyl") .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.